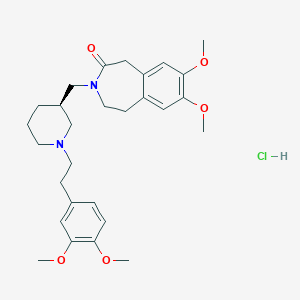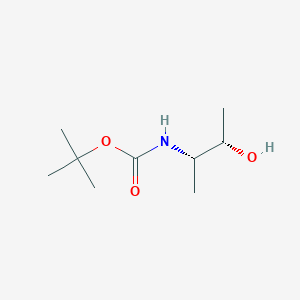
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-β-hydroxyasparagine and is mainly used as a building block for the synthesis of various peptides and proteins.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of various peptides and proteins. It helps in the formation of the desired stereochemistry of the final product.
Biochemische Und Physiologische Effekte
There are no reported biochemical or physiological effects of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. This compound is mainly used as a building block for the synthesis of various peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol in lab experiments is its ability to act as a chiral auxiliary in the synthesis of various peptides and proteins. This compound helps in the formation of the desired stereochemistry of the final product. However, the main limitation of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. Some of these include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The study of the mechanism of action of this compound in the synthesis of various peptides and proteins.
3. The exploration of new applications of this compound in the field of medicinal chemistry.
4. The study of the potential therapeutic applications of this compound.
5. The development of new chiral building blocks for the synthesis of peptides and proteins.
Conclusion:
In conclusion, (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is an important chiral building block for the synthesis of various peptides and proteins. It has several potential applications in the field of medicinal chemistry. Although the mechanism of action of this compound is not well understood, it has been extensively studied for its potential use in the synthesis of various peptides and proteins. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is achieved by the reaction between N-Boc-L-asparagine and diethyl tartrate in the presence of sodium hydride. The reaction proceeds via a Michael addition reaction, which results in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol has been extensively studied for its potential use in the synthesis of various peptides and proteins. This compound is mainly used as a chiral building block for the preparation of asparagine-containing peptides and proteins. It has also been used in the synthesis of glycopeptides, which are important for the study of protein-protein interactions.
Eigenschaften
CAS-Nummer |
157394-45-1 |
|---|---|
Produktname |
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol |
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
InChI-Schlüssel |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



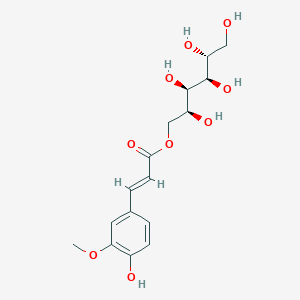
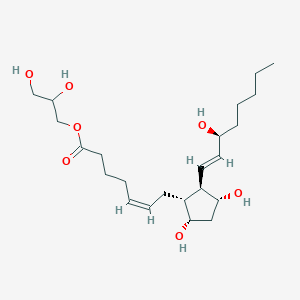
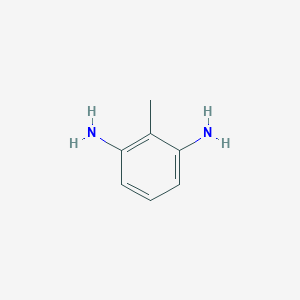
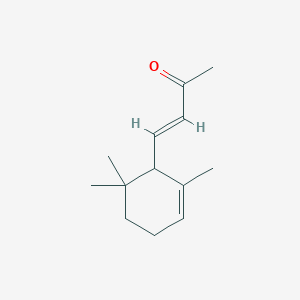
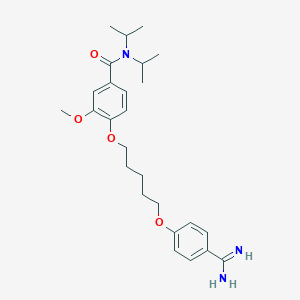
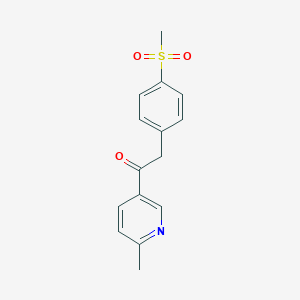
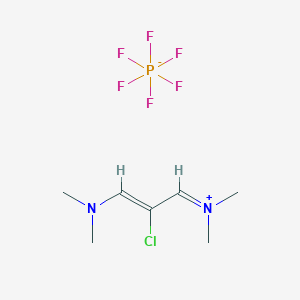
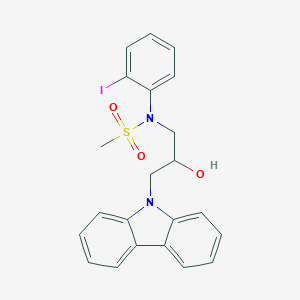
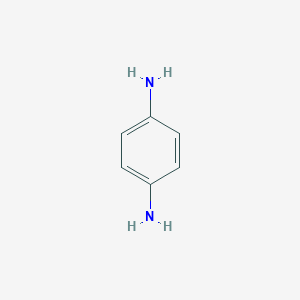
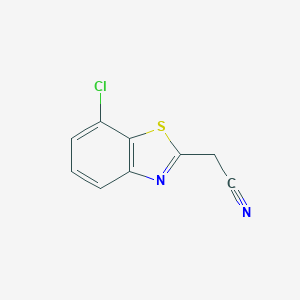
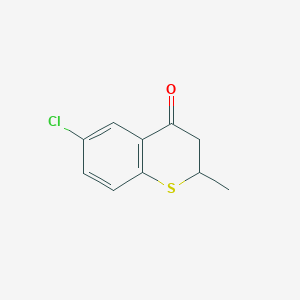
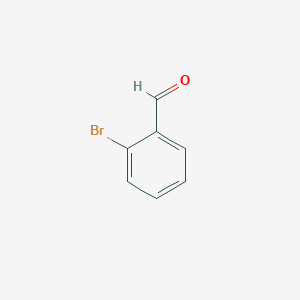
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
